molecular formula C16H19BrO B14310902 2-[(6-Bromohexyl)oxy]naphthalene CAS No. 118108-80-8

2-[(6-Bromohexyl)oxy]naphthalene

Cat. No.: B14310902
CAS No.: 118108-80-8
M. Wt: 307.22 g/mol
InChI Key: PINWQJWTADTWCM-UHFFFAOYSA-N
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Description

2-[(6-Bromohexyl)oxy]naphthalene is a brominated naphthalene derivative featuring a naphthalene core substituted with a 6-bromohexyl ether group at the 2-position. Its molecular formula is C₁₆H₁₉BrO, derived from the coupling of 2-naphthol with a bromohexyl precursor via nucleophilic aromatic substitution (SNAr) under basic conditions . The terminal bromine atom on the hexyl chain enhances its reactivity, enabling further functionalization in synthetic applications, such as cross-coupling reactions or polymer synthesis. This compound is primarily utilized as an intermediate in organic synthesis, pharmaceuticals, and material science due to its dual functionality (aromatic ether and alkyl bromide) .

Properties

CAS No.

118108-80-8

Molecular Formula

C16H19BrO

Molecular Weight

307.22 g/mol

IUPAC Name

2-(6-bromohexoxy)naphthalene

InChI

InChI=1S/C16H19BrO/c17-11-5-1-2-6-12-18-16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2

InChI Key

PINWQJWTADTWCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromohexyl)oxy]naphthalene typically involves the reaction of naphthol with 1,6-dibromohexane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of naphthol attacks the bromine atom of 1,6-dibromohexane, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts and solvents, as well as advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromohexyl)oxy]naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-Bromohexyl)oxy]naphthalene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Bromohexyl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between 2-[(6-Bromohexyl)oxy]naphthalene and analogous compounds:

Compound Name Molecular Formula Substituents Unique Features Applications Reference
This compound C₁₆H₁₉BrO 6-Bromohexyloxy at position 2 Terminal bromine enables alkylation/polymerization; balanced lipophilicity Organic synthesis, polymer chemistry
2-Bromo-6-(hexyloxy)naphthalene C₁₆H₁₉BrO Hexyloxy at position 6 Lacks terminal bromine; electrophilic bromine at position 2 Pharmaceutical intermediates
2-Bromo-6-(2-phenylethoxy)naphthalene C₁₈H₁₇BrO 2-Phenylethoxy at position 6 Aromatic phenylethoxy group enhances π-π interactions; higher steric bulk Material science, receptor studies
2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene C₂₆H₃₈Br₂O₂ Dual bromine and branched alkoxy groups Two bromine atoms enable cross-coupling; bulky alkoxy groups improve solubility Organic electronics, OLEDs
8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene C₁₂H₉BrClF₃O₂ Multiple halogens + methoxymethoxy Enhanced stability and lipophilicity due to fluorine; versatile reactivity Drug design, agrochemicals

Reactivity and Functionalization

  • Terminal Bromine Utility: The bromine in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), unlike non-brominated analogs like 2-Bromo-6-(hexyloxy)naphthalene, where bromine is fixed on the naphthalene ring .
  • Alkoxy Chain Flexibility : The hexyl chain provides moderate flexibility and lipophilicity, contrasting with rigid analogs like 2-Bromo-6-(2-phenylethoxy)naphthalene, where the phenylethoxy group imposes steric hindrance .
  • Multi-Halogenated Systems: Compounds like 8-Bromo-1-chloro-2-fluoro-6-(methoxymethoxy)naphthalene exhibit enhanced stability and diverse reactivity due to multiple halogens, whereas mono-brominated derivatives like this compound are more specialized in alkylation reactions .

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